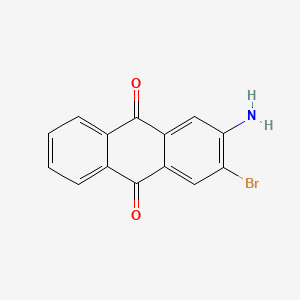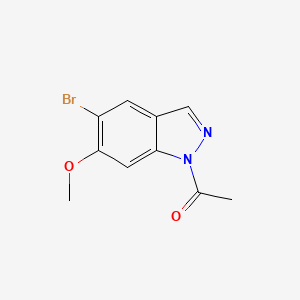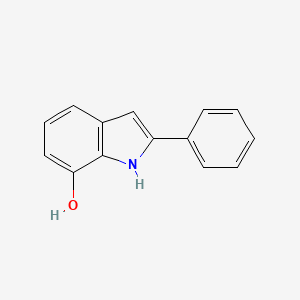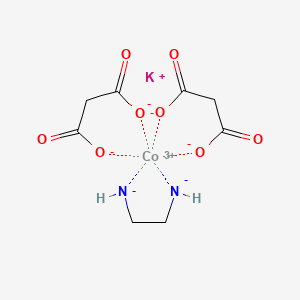![molecular formula C9H5F2N3 B13138626 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a difluoromethyl group and an ethynyl group attached to an imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with an imidazole precursor under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated imidazo[1,2-b]pyridazine in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced using a difluoromethylating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency.
Use of Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction control and scalability.
Purification Techniques: Employing advanced purification methods like crystallization, chromatography, or distillation to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-(methyl)-3-ethynylimidazo[1,2-b]pyridazine.
Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which is crucial in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
- 2-(Difluoromethyl)-3-ethynylimidazo[1,2-a]pyrazine
- 2-(Difluoromethyl)-3-ethynylimidazo[1,2-c]pyrimidine
Comparison
- Uniqueness : The presence of both difluoromethyl and ethynyl groups in 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine provides a unique combination of electronic and steric properties, enhancing its biological activity and selectivity.
- Activity Profile : Compared to similar compounds, it may exhibit superior potency and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C9H5F2N3 |
|---|---|
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H5F2N3/c1-2-6-8(9(10)11)13-7-4-3-5-12-14(6)7/h1,3-5,9H |
InChI-Schlüssel |
TVFBOJWQFDDGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(N=C2N1N=CC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


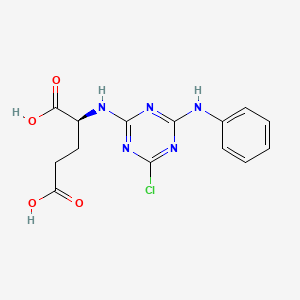

![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)

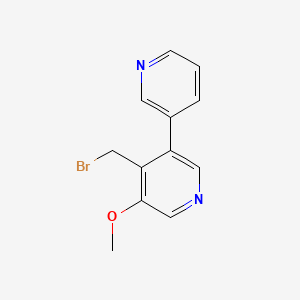

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
